1-acetyl-N-[4-(dimethylamino)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
1-acetyl-N-[4-(dimethylamino)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with a unique structure that combines an indole ring with a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-acetyl-N-[4-(dimethylamino)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-dimethylaminoacetophenone, which is then subjected to a series of reactions to introduce the indole and sulfonamide groups. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired transformations occur efficiently .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often require careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
1-acetyl-N-[4-(dimethylamino)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-acetyl-N-[4-(dimethylamino)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-acetyl-N-[4-(dimethylamino)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-acetyl-N-[4-(dimethylamino)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole ring structure and may have similar biological activities.
Sulfonamide derivatives: These compounds share the sulfonamide group and may have similar therapeutic applications.
The uniqueness of this compound lies in its combined structure, which may confer distinct properties and activities compared to other compounds .
Properties
Molecular Formula |
C18H21N3O3S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-acetyl-N-[4-(dimethylamino)phenyl]-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C18H21N3O3S/c1-13(22)21-11-10-14-12-17(8-9-18(14)21)25(23,24)19-15-4-6-16(7-5-15)20(2)3/h4-9,12,19H,10-11H2,1-3H3 |
InChI Key |
LSVUFTYYXGVLFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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